3,7-Dimethylbenzo[d]isothiazole is a heterocyclic compound classified under isothiazoles, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities .
The compound is identified by the Chemical Abstracts Service number 110718-88-2 and is available for purchase from chemical suppliers. It is synthesized through various methods that optimize yield and purity for research and industrial applications.
3,7-Dimethylbenzo[d]isothiazole falls under the broader category of isothiazoles, which are known for their diverse chemical reactivity and biological properties. Its structural formula includes a benzene ring fused with an isothiazole moiety, making it distinct from other derivatives in this class .
The synthesis of 3,7-Dimethylbenzo[d]isothiazole can be achieved through several methodologies:
The molecular formula of 3,7-Dimethylbenzo[d]isothiazole is , with a molecular weight of 163.24 g/mol. The compound features a benzene ring fused with an isothiazole ring, characterized by the following structure:
The structural representation indicates that the compound possesses two methyl groups located at positions 3 and 7 on the benzene ring, contributing to its unique chemical properties.
3,7-Dimethylbenzo[d]isothiazole participates in various chemical reactions:
The mechanism of action for 3,7-Dimethylbenzo[d]isothiazole involves its interaction with biological targets such as enzymes or receptors. It may inhibit certain microbial enzymes, disrupting metabolic processes that lead to antimicrobial effects. This interaction highlights its potential as an antimicrobial agent .
3,7-Dimethylbenzo[d]isothiazole has several applications across different scientific domains:
Benzo[d]isothiazole represents a privileged heterocyclic scaffold in medicinal chemistry due to its unique electronic properties and structural versatility. This fused bicyclic system combines a benzene ring with an isothiazole moiety, conferring high stability and diverse bioactivity profiles. The scaffold’s significance is underscored by its presence in compounds targeting neurological disorders and oncology. For example, benzo[d]isothiazole derivatives have demonstrated potent inhibition of the PD-1/PD-L1 immune checkpoint interaction, with compound D7 achieving an IC50 of 5.7 nM in binding assays. This positions the scaffold as a promising alternative to monoclonal antibodies in cancer immunotherapy [3]. In neuroscience, structural analogs like 5,7-dimethylbenzo[d]thiazoles act as Kv7.2/7.3 potassium channel activators, mimicking the mechanism of withdrawn antiepileptic drugs while circumventing metabolite-related toxicity [1] [2]. The scaffold’s planar aromatic structure facilitates π-π stacking interactions with biological targets, while the sulfur and nitrogen atoms enable hydrogen bonding and dipole interactions—key features driving target engagement and selectivity.
The development of heterocyclic compounds for neurological and antimicrobial applications has evolved through strategic structural refinements. Retigabine, a first-generation Kv7.2/7.3 activator, was withdrawn in 2017 due to dermatological and ophthalmological pigmentation caused by toxic quinone/azaquinone diimine metabolites [1] [2]. This setback catalyzed research into safer analogs, leading to dimethyl-substituted benzoheterocycles with reduced metabolic risks. Concurrently, in antimicrobial therapy, 2-aminothiazole derivatives emerged as potent antitubercular agents active against multidrug-resistant strains. Compounds like substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides exhibit minimal efflux pump susceptibility, addressing a critical limitation of existing therapeutics [5]. This historical progression highlights a shift toward metabolically stable heterocycles with optimized safety profiles.
The strategic incorporation of methyl groups at the 3- and 7-positions of benzo[d]isothiazole addresses two key limitations of earlier heterocyclic drugs: metabolic instability and target selectivity. Methylation at these positions sterically hinders oxidative metabolism at adjacent sites, reducing quinone-imine formation implicated in retigabine’s toxicity [1] [2]. Additionally, molecular modeling studies indicate that 3,7-dimethyl substitution enhances hydrophobic interactions within the Kv7.2 channel’s binding pocket (e.g., residues W236, F305, and L299), improving potency and isoform selectivity over cardiac Kv7.1 channels [1]. The electron-donating properties of methyl groups also fine-tune the scaffold’s HOMO-LUMO energy levels, facilitating optimal charge transfer in protein-ligand interactions [7].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0